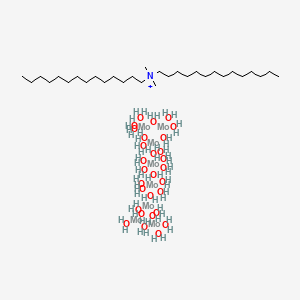
dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate is a complex chemical compound that combines the properties of quaternary ammonium compounds and molybdenum-based compounds. This compound is notable for its unique structure, which includes a molybdenum core surrounded by organic ligands and water molecules. The presence of molybdenum gives it distinctive chemical and physical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate typically involves the reaction of molybdenum precursors with quaternary ammonium salts. One common method is the reaction of molybdenum trioxide with dimethyl-di(tetradecyl)azanium chloride in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity reagents and advanced purification methods ensures the consistency and quality of the final product. Industrial production also focuses on minimizing waste and environmental impact through the use of green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate undergoes various chemical reactions, including:
Oxidation: The molybdenum center can undergo oxidation reactions, forming higher oxidation state species.
Reduction: The compound can be reduced to lower oxidation state molybdenum species.
Substitution: The organic ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands in the presence of suitable catalysts
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum(VI) species, while reduction can produce molybdenum(III) or molybdenum(IV) species. Substitution reactions can result in the formation of new quaternary ammonium molybdenum complexes .
Scientific Research Applications
Dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate involves several pathways:
Catalytic Activity: The molybdenum center acts as a catalyst, facilitating various chemical reactions by providing an active site for substrate binding and transformation.
Antimicrobial Activity: The quaternary ammonium groups disrupt microbial cell membranes, leading to cell lysis and death.
Lubrication: The compound forms a protective film on surfaces, reducing friction and wear.
Comparison with Similar Compounds
Similar Compounds
Dimethyldioctadecylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Molybdenum disulfide: A molybdenum-based compound used as a lubricant and catalyst.
Tetradecyltrimethylammonium bromide: A quaternary ammonium compound with surfactant properties.
Uniqueness
Dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate is unique due to its combination of quaternary ammonium and molybdenum-based properties. This dual functionality allows it to serve multiple roles in various applications, from catalysis to antimicrobial activity and lubrication .
Properties
CAS No. |
117342-25-3 |
|---|---|
Molecular Formula |
C30H122Mo8NO29+ |
Molecular Weight |
1728.884 |
IUPAC Name |
dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate |
InChI |
InChI=1S/C30H64N.8Mo.29H2O/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h5-30H2,1-4H3;;;;;;;;;29*1H2/q+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
InChI Key |
JPBRYOZODMONPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















